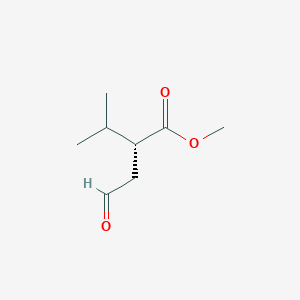

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate

Beschreibung

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate (CAS: 921630-65-1) is a chiral ester with a molecular formula of C₈H₁₂O₃ and an exact molecular weight of 158.094 g/mol . Key features include:

- Functional groups: An ester moiety, a methyl branch at position 3, and a 2-oxoethyl substituent at position 2.

- Physicochemical properties: Hydrogen bond donors (HBD): 0; acceptors (HBA): 3 . Topological polar surface area (TPSA): 43.4 Ų . Lipophilicity (XlogP): 0.8, indicating moderate hydrophobicity . Five rotatable bonds, contributing to conformational flexibility .

Eigenschaften

CAS-Nummer |

921630-65-1 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1 |

InChI-Schlüssel |

AQXXLBGKWDWVFE-SSDOTTSWSA-N |

Isomerische SMILES |

CC(C)[C@@H](CC=O)C(=O)OC |

Kanonische SMILES |

CC(C)C(CC=O)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters, and other derivatives

Wissenschaftliche Forschungsanwendungen

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate ()

Methyl 2-Benzoylamino-3-Oxobutanoate ()

Methyl (2S,3R)-3-Hydroxy-2-Methylbutanoate ()

3-Methyl-2-Oxobutanoic Acid ()

Contrast : The carboxylic acid group confers acidity (pKa ~3–4), making it more reactive in aqueous environments compared to the ester, which is prone to hydrolysis under basic conditions .

Biologische Aktivität

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Synthesis

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is characterized by its ester functional group and a chiral center at the 2-position. The synthesis typically involves the esterification of a corresponding acid with methanol, often utilizing catalytic conditions to enhance yield.

Antimicrobial Properties

Recent studies have indicated that methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was measured against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 6.3 |

| Pseudomonas aeruginosa | 12.5 |

These results suggest that the compound may serve as a potential lead for antibiotic development, particularly against Gram-negative bacteria.

The mechanism by which methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. Studies using fluorescence microscopy have shown that treated cells exhibit increased permeability, leading to cell lysis.

Study 1: Efficacy Against Biofilms

A study investigated the efficacy of methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate against biofilm-forming bacteria. The compound was tested on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by approximately 70% at concentrations of 10 μg/mL, highlighting its potential application in treating biofilm-associated infections.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using human epithelial cells. The compound showed low cytotoxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development.

Research Findings

- Selectivity : Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate demonstrated selective activity against pathogenic bacteria while exhibiting minimal toxicity to human cells.

- Synergistic Effects : When combined with conventional antibiotics, such as ampicillin, the compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy.

- Potential Applications : Given its antimicrobial properties and low cytotoxicity, methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate may be explored for applications in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.